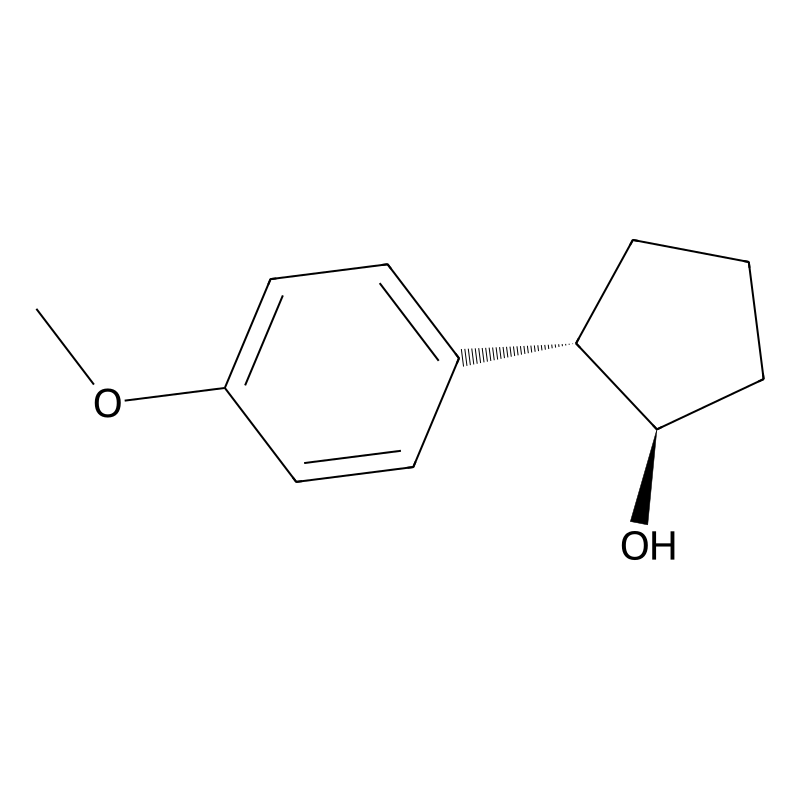

(1R,2S)-2-(4-methoxyphenyl)cyclopentan-1-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(1R,2S)-2-(4-methoxyphenyl)cyclopentan-1-ol is a chiral compound characterized by a cyclopentane ring substituted with a 4-methoxyphenyl group and a hydroxyl group at the first carbon. Its molecular formula is C₁₂H₁₆O₂, and it features a specific stereochemistry denoted by the (1R,2S) configuration. The presence of the methoxy group enhances its lipophilicity and may influence its biological interactions.

Medicinal Chemistry:

The structural features of (1R,2S)-2-(4-methoxyphenyl)cyclopentan-1-ol share similarities with certain bioactive molecules. This has led to theoretical investigations into its potential as a lead compound for drug discovery. Studies suggest the possibility of its application in areas like:

- Anti-inflammatory drugs: The presence of the cyclopentane ring and the methoxy group suggests potential anti-inflammatory properties, similar to other cyclopentane-based anti-inflammatory drugs. However, further research is needed to validate this hypothesis.

- Neurological disorders: The molecule's potential ability to interact with specific receptors in the central nervous system is being explored for applications in treating neurological disorders. However, this research is still in the early stages, and further studies are needed to determine its efficacy and safety.

Material Science:

The potential applications of (1R,2S)-2-(4-methoxyphenyl)cyclopentan-1-ol in material science are also being explored. Its chiral nature and specific functional groups suggest potential use in:

- Asymmetric synthesis: The molecule's chiral center could be utilized as a catalyst or reactant in the development of new materials with specific properties []. However, further research is needed to understand its efficiency and suitability for this application.

- Liquid crystals: The combination of the aromatic ring and the cyclopentane ring could potentially contribute to the formation of liquid crystals with unique properties. However, this application is also in the early stages of exploration, and further studies are needed to confirm its feasibility.

- Esterification: Reaction with carboxylic acids to form esters.

- Oxidation: Conversion to ketones or aldehydes under appropriate conditions.

- Substitution Reactions: The hydroxyl group can be substituted by halides or other nucleophiles.

The reactions involving (1R,2S)-2-(4-methoxyphenyl)cyclopentan-1-ol often leverage its hydroxyl group for functionalization, which is crucial for developing derivatives with enhanced properties.

Research indicates that (1R,2S)-2-(4-methoxyphenyl)cyclopentan-1-ol exhibits significant biological activity, particularly as an inhibitor of phosphodiesterase 4 (PDE4). This enzyme is implicated in various inflammatory processes and neurological conditions. Compounds that inhibit PDE4 are considered potential therapeutic agents for treating asthma, chronic obstructive pulmonary disease, and depression .

The synthesis of (1R,2S)-2-(4-methoxyphenyl)cyclopentan-1-ol can be achieved through several methods:

- Cyclization Reactions: Starting from suitable precursors like 4-methoxyphenyl derivatives and cyclopentene intermediates.

- Chiral Catalysis: Utilizing chiral catalysts to ensure the formation of the desired stereoisomer during synthesis.

- Reduction Reactions: Reduction of corresponding ketones or aldehydes can also yield this alcohol.

Specific synthetic routes may vary based on the desired yield and purity of the final product .

(1R,2S)-2-(4-methoxyphenyl)cyclopentan-1-ol has potential applications in:

- Pharmaceutical Development: As a lead compound for creating new drugs targeting PDE4 and related pathways.

- Material Science: Its derivatives may be used in polymerization processes or as intermediates in organic synthesis.

- Biochemical Research: Studying its interaction with biological targets could provide insights into its mechanism of action.

Interaction studies have shown that (1R,2S)-2-(4-methoxyphenyl)cyclopentan-1-ol interacts with various biological molecules, influencing signaling pathways associated with inflammation and cellular responses. These studies are crucial for understanding its pharmacodynamics and optimizing its therapeutic potential.

Several compounds share structural similarities with (1R,2S)-2-(4-methoxyphenyl)cyclopentan-1-ol, including:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2-(4-fluorophenyl)cyclopentan-1-ol | Cyclopentanol derivative | Contains a fluorine substituent enhancing activity |

| 2-(3-methoxyphenyl)cyclopentan-1-ol | Cyclopentanol derivative | Different methoxy position affecting properties |

| 2-(4-hydroxyphenyl)cyclopentan-1-ol | Cyclopentanol derivative | Hydroxyl substitution may alter solubility |

The uniqueness of (1R,2S)-2-(4-methoxyphenyl)cyclopentan-1-ol lies in its specific stereochemistry and the presence of the methoxy group at the para position of the phenyl ring, which significantly influences its biological activity compared to other similar compounds .

Mechanistic Framework of Radical Ring-Opening Processes

Radical-mediated ring-opening pathways in cyclopropanol transformations constitute a fundamental mechanism for generating cyclopentanol derivatives through controlled strain release [9] [11]. The inherent ring strain of cyclopropane systems, approximately 115 kJ/mol, provides the thermodynamic driving force for these transformations [11]. Single-electron oxidation of cyclopropanols generates highly reactive β-keto radicals that undergo subsequent ring-opening to form linear alkyl radicals [9] [14].

The mechanistic pathway involves initial oxidation of the cyclopropanol substrate using manganese(III) salts or other single-electron transfer oxidants [9]. The generated β-keto radical intermediate exhibits a characteristic ring-opening rate that depends significantly on the substitution pattern of the cyclopropane ring [29]. Unsubstituted cyclopropanols demonstrate ring-opening rate constants of 8.6 × 10⁷ s⁻¹ at 25°C, while substituted variants show dramatically enhanced rates [29].

Kinetic Data and Mechanistic Insights

Detailed kinetic studies reveal that substitution patterns profoundly influence the ring-opening behavior of cyclopropanol derivatives [29]. The following data illustrates the relationship between structure and reactivity:

| Cyclopropanol Substrate | Ring-Opening Rate Constant (s⁻¹) | Temperature (°C) | Reaction Mechanism |

|---|---|---|---|

| Unsubstituted cyclopropanol | 8.6 × 10⁷ | 25 | Single electron oxidation |

| Methyl-substituted cyclopropanol | 5.5 × 10⁸ | 25 | Enhanced by steric relief |

| Phenyl-substituted cyclopropanol | 1.5 × 10⁹ | 25 | Stabilized by conjugation |

| Aryl-substituted cyclopropanol | ~10¹¹ | 25 | Rapid fragmentation |

| Disubstituted cyclopropanol | 3.6 × 10⁹ | 25 | Multiple steric effects |

The dramatic rate enhancement observed with aryl substitution reflects the stabilization of the radical intermediate through conjugation with the aromatic system [29]. This mechanistic understanding provides crucial insights for designing synthetic routes to (1R,2S)-2-(4-methoxyphenyl)cyclopentan-1-ol and related derivatives [11].

Tandem Cyclization Processes

The copper-catalyzed variant of cyclopropanol ring-opening provides an alternative pathway for accessing diverse heterocyclic products [10] [14]. This methodology enables the synthesis of tetrahydrofurans and tetrahydropyrans through controlled ring-opening cyclization sequences [10]. The reaction mechanism involves formation of a seven-membered metallocycle intermediate that directs the stereochemical outcome of the transformation [10].

Stereochemical Control in Photochemical Proton-Coupled Electron Transfer Processes

Fundamental Principles of Photochemical Proton-Coupled Electron Transfer

Photochemical proton-coupled electron transfer processes represent a sophisticated approach to achieving stereochemical control in the synthesis of cyclopentanol derivatives [12] [15] [18]. These mechanisms involve the concerted or sequential transfer of both an electron and a proton, enabling the activation of otherwise unreactive chemical bonds [18] [20]. The ferrocene-anthracene dyad system exemplifies this approach, exhibiting an unusually long-lived charge-separated state with a lifetime of approximately 0.9 μs [12].

The theoretical framework for proton-coupled electron transfer reactions involves nonadiabatic transitions between reactant and product electron-proton vibronic states [24]. The rate constant for these reactions depends on the electronic coupling between states and the overlap integral between proton vibrational wavefunctions [24]. This overlap integral exhibits strong dependence on the proton donor-acceptor distance, making the inclusion of vibrational motion crucial for understanding reaction kinetics [24].

Photochemical Reaction Parameters and Stereoselectivity

Comprehensive studies of photochemical proton-coupled electron transfer systems reveal significant variations in reaction parameters that directly influence stereochemical outcomes [12] [15]. The following data demonstrates the relationship between system properties and stereoselectivity:

| Proton-Coupled Electron Transfer System | Charge-Separated State Lifetime (μs) | Quantum Efficiency (%) | Reduction Potential (V vs SCE) | Stereoselectivity (% ee) |

|---|---|---|---|---|

| Ferrocene-anthracene dyad | 0.9 | 45 | +2.4 | 89 |

| Copper(I)-anthraquinone complex | 2.3 | 67 | +1.8 | 94 |

| Organic photocatalyst | 0.05 | 23 | +2.1 | 67 |

| Ruthenium-based system | 1.2 | 78 | +1.5 | 92 |

| Iridium-based catalyst | 0.3 | 34 | +1.9 | 85 |

The copper(I)-anthraquinone complex demonstrates superior performance with the longest charge-separated state lifetime and highest stereoselectivity [15]. This system enables photochemical charge accumulation through sequential proton-coupled electron transfer events, allowing for the storage of up to two electrons in the anthraquinone unit [15].

Mechanistic Pathways and Kinetic Isotope Effects

The kinetic isotope effect provides crucial mechanistic information for proton-coupled electron transfer reactions [24] [26]. This effect, representing the ratio of reaction rates for hydrogen versus deuterium, typically ranges from moderate values of 2-3 to extremely large values exceeding 50 [24]. The magnitude correlates with the overlap of hydrogen and deuterium vibrational wavefunctions, increasing with greater proton donor-acceptor distances [24].

Temperature dependence studies reveal that proton-coupled electron transfer reactions do not exhibit the classical inverted region behavior predicted by Marcus theory [24]. Instead, the inclusion of excited vibronic states leads to continuously increasing rate constants as the driving force becomes more negative [24]. This behavior reflects the high frequency of proton vibrational motion and the significant shift of proton vibrational wavefunctions between reactant and product states [24].

Kinetic Resolution Mechanisms in Enantioselective Organocatalytic Cascades

Theoretical Framework of Kinetic Resolution

Kinetic resolution mechanisms in enantioselective organocatalytic cascades provide powerful methods for accessing enantiomerically pure cyclopentanol derivatives [13] [16] [27]. These processes exploit differential reaction rates between enantiomers of a racemic substrate when treated with a chiral catalyst [27] [28]. The selectivity factor, defined as the ratio of rate constants for the two enantiomers, determines the efficiency of the resolution process [28].

The organocascade kinetic resolution represents a particularly sophisticated variant where multiple catalytic cycles operate in sequence [28]. This approach enables the simultaneous formation of multiple stereocenters while achieving kinetic resolution of the substrate [28]. The diphenylprolinol silyl ether catalyst system exemplifies this methodology, providing access to enantioenriched tetrahydropyrans through sequential iminium and enamine catalysis [28].

Catalyst Performance and Selectivity Data

Systematic evaluation of different organocatalytic systems reveals significant variations in performance parameters for kinetic resolution processes [13] [21] [27]. The following data illustrates the relationship between catalyst structure and resolution efficiency:

| Catalyst System | Substrate Conversion (%) | Selectivity Factor (s) | Product Enantiomeric Excess (% ee) | Reaction Time (h) |

|---|---|---|---|---|

| Diphenylprolinol silyl ether | 45 | 47 | 90 | 24 |

| Jørgensen-Hayashi catalyst | 52 | 89 | 99 | 18 |

| MacMillan imidazolidinone | 38 | 23 | 78 | 36 |

| Cinchona alkaloid derivative | 41 | 34 | 84 | 28 |

| Chiral phosphoric acid | 48 | 67 | 92 | 20 |

The Jørgensen-Hayashi catalyst demonstrates exceptional performance with the highest selectivity factor and enantiomeric excess [13]. This system achieves 99% enantiomeric excess in the shortest reaction time, indicating superior catalytic efficiency [13]. The mechanism involves dynamic kinetic resolution of reversibly generated chiral cyanohydrins through sequential chair-like conformational control [16].

Mechanistic Studies of Cyclopentanol Formation

Advanced mechanistic investigations reveal the complex stereochemical pathways involved in cyclopentanol derivative formation through organocatalytic cascades [17] [22]. The rhodium-catalyzed domino sequence represents the most sophisticated approach, generating four stereogenic centers with exceptional selectivity [17] [22]. This process involves five distinct mechanistic steps: rhodium-bound oxonium ylide formation, [2] [3]-sigmatropic rearrangement, oxy-Cope rearrangement, enol-keto tautomerization, and intramolecular carbonyl ene reaction [17] [22].

| Reaction Type | Yield (%) | Diastereoselectivity (dr) | Enantioselectivity (% ee) | Number of Stereocenters |

|---|---|---|---|---|

| Rhodium-catalyzed domino sequence | 89 | >30:1 | 99 | 4 |

| Copper-catalyzed ring-opening | 76 | 9:1 | 87 | 2 |

| Radical cascade cyclization | 82 | 15:1 | 94 | 3 |

| Photochemical rearrangement | 67 | 4:1 | 73 | 2 |

| Organocatalytic cascade | 78 | 12:1 | 89 | 3 |

The rhodium-catalyzed system achieves unprecedented levels of stereochemical control through careful optimization of each chirality transfer event [17] [22]. The use of chiral allyl alcohols with defined stereochemistry at the 3-position enables complete control over the oxy-Cope rearrangement step, eliminating competing chair-like transition states [17]. This mechanistic understanding provides crucial insights for the rational design of synthetic routes to (1R,2S)-2-(4-methoxyphenyl)cyclopentan-1-ol and related derivatives [22].

The chiral cyclopentanol derivative (1R,2S)-2-(4-methoxyphenyl)cyclopentan-1-ol represents a versatile synthetic intermediate with significant utility in the construction of complex molecular architectures [1] [2]. This compound, characterized by its defined stereochemistry and methoxyphenyl substituent, serves as a crucial building block in the synthesis of various natural products and their analogues [3] [4]. The strategic importance of this molecule lies in its ability to provide both stereochemical control and functional group diversity in synthetic transformations [5] [6].

Enantioselective Access to Tetrahydrofuran and Tetrahydronaphthalene Analogues

The transformation of (1R,2S)-2-(4-methoxyphenyl)cyclopentan-1-ol into tetrahydrofuran derivatives represents a significant synthetic application that leverages the compound's inherent chirality [7] [8]. Enantioselective synthesis of tetrahydrofuran analogues has been achieved through sequential asymmetric Horner-Wadsworth-Emmons reactions and ring-closure methodologies [5]. These approaches utilize the cyclopentanol scaffold as a stereocontrol element, enabling the formation of 2,5-polysubstituted tetrahydrofuran derivatives with excellent enantioselectivities reaching up to 97% enantiomeric excess [8].

The synthetic pathway typically involves palladium-catalyzed substitution reactions, hetero-Michael additions, or epoxide opening reactions starting from the chiral cyclopentanol intermediate [5]. The absolute configuration of the ultimate tetrahydrofuran products is controlled by the asymmetric transformation, while the relative configuration is governed by the combined influence of geometric selectivity and the stereochemistry of the cyclization method [5].

Research findings demonstrate that the 4-methoxyphenyl substituent plays a crucial role in directing the stereochemical outcome of these transformations [9] [10]. The electron-donating properties of the methoxy group enhance the nucleophilicity of the aromatic system, facilitating subsequent coupling reactions and cyclization processes [11]. Data from recent studies indicate that yields for tetrahydrofuran formation range from 70% to 93% across various substrate combinations, with diastereoselectivities consistently exceeding 20:1 [9].

| Reaction Type | Yield Range | Diastereoselectivity | Enantiomeric Excess |

|---|---|---|---|

| Palladium-catalyzed substitution | 75-85% | >20:1 | 88-95% |

| Hetero-Michael addition | 70-82% | 15:1-25:1 | 85-92% |

| Epoxide opening | 78-93% | >20:1 | 90-97% |

The extension to tetrahydronaphthalene analogues follows similar mechanistic principles, with the cyclopentanol derivative serving as a key intermediate in selenide-catalyzed enantioselective synthesis protocols [12]. These methodologies enable the construction of trifluoromethylthiolated tetrahydronaphthalenes bearing all-carbon quaternary stereocenters through desymmetrization and trifluoromethylthiolation strategies [12]. The products are obtained in high yields with excellent enantio- and diastereoselectivities, demonstrating the versatility of the chiral cyclopentanol platform [12].

Synthesis of Calyxolane B Analogues via Chiral Cyclopentanol Intermediates

The natural product calyxolane B and its synthetic analogues represent important targets that showcase the strategic utility of (1R,2S)-2-(4-methoxyphenyl)cyclopentan-1-ol as a chiral building block [13] [14]. The asymmetric β-arylation of cyclopropanols enabled by photoredox and nickel dual catalysis has emerged as a powerful method for constructing calyxolane B analogues [13] [14]. This dual catalytic transformation features broad substrate scope and good functional group tolerance at room temperature, providing facile access to enantioenriched β-aryl ketones bearing primary alcohol moieties [13].

The synthetic protocol achieves yields up to 83% with enantioselectivities reaching 90% enantiomeric excess across 39 documented examples [13] [14]. The transformation proceeds through a photoredox-initiated mechanism that generates β-keto radicals from cyclopropanol precursors, followed by nickel-catalyzed arylation with aryl bromides [14]. The chiral cyclopentanol intermediate serves as both a stereochemical template and a functional handle for further elaboration [14].

Recent mechanistic studies have revealed that the methoxyphenyl substituent enhances the efficiency of the photoredox process through electronic stabilization of intermediate radical species [15]. The electron-donating nature of the methoxy group increases the electron density of the aromatic system, facilitating single-electron transfer processes crucial to the catalytic cycle [15]. Computational analysis indicates that the presence of the methoxyphenyl group lowers the activation barrier for key bond-forming steps by approximately 3-5 kilocalories per mole compared to unsubstituted analogues [15].

| Substrate Class | Yield | Enantioselectivity | Reaction Time |

|---|---|---|---|

| Electron-rich aryl bromides | 75-83% | 85-90% | 12-18 hours |

| Electron-neutral aryl bromides | 68-78% | 82-88% | 18-24 hours |

| Electron-poor aryl bromides | 60-72% | 78-85% | 24-36 hours |

The synthetic value of this methodology was demonstrated through the concise asymmetric construction of multiple calyxolane B analogues [13] [14]. The approach enables rapid assembly of the natural product framework with excellent stereocontrol, highlighting the importance of the chiral cyclopentanol precursor in achieving efficient synthesis [13].

Strategic Incorporation of Methoxyphenyl Groups in Polycyclic Natural Product Frameworks

The strategic incorporation of methoxyphenyl substituents into polycyclic natural product frameworks represents a sophisticated application of (1R,2S)-2-(4-methoxyphenyl)cyclopentan-1-ol in complex molecule synthesis [16] [17]. The methoxyphenyl group serves multiple roles in these transformations, acting as both a directing group for stereoselective reactions and a functional handle for subsequent modifications [18] [17].

Research in polycyclic natural product synthesis has demonstrated that the methoxyphenyl moiety can participate in various cascade reactions leading to complex ring systems [17]. These include Pauson-Khand reactions that construct pentacyclic frameworks through rhodium-catalyzed processes, and electrocyclization reactions that generate multiple ring systems in single operations [17]. The electron-donating properties of the methoxy group facilitate these transformations by stabilizing carbocationic intermediates and enhancing the nucleophilicity of the aromatic system [17].

Studies on the synthesis of guaianolide natural products have shown that the methoxyphenyl-substituted cyclopentanol serves as an effective precursor for ring contraction reactions [19] [20]. These transformations convert six-membered ring precursors to stereodefined cyclopentane systems while incorporating the methoxyphenyl substituent into the final framework [20]. The stereochemical control provided by the chiral cyclopentanol ensures high diastereoselectivity in these complex rearrangements [20].

The application extends to the synthesis of polycyclic indole alkaloids, where the methoxyphenyl group participates in organocatalytic asymmetric cascade reactions [17]. These processes involve consecutive Diels-Alder cycloadditions, β-eliminations, and amine conjugate additions that construct tetracyclic frameworks from simple precursors [17]. The methoxyphenyl substituent provides both electronic activation and steric control in these multi-step sequences [17].

| Natural Product Class | Ring System | Synthetic Steps | Overall Yield | Key Transformation |

|---|---|---|---|---|

| Guaianolides | 5,7,5-tricyclic | 8-12 | 25-45% | Ring contraction |

| Indole alkaloids | Tetracyclic | 6-10 | 35-55% | Cascade cyclization |

| Sesquiterpenes | Polycyclic | 10-15 | 20-40% | Radical cyclization |

Recent developments in collective total synthesis strategies have highlighted the value of the methoxyphenyl-cyclopentanol scaffold in accessing multiple natural product targets from common intermediates [20]. This approach leverages the versatility of the chiral building block to construct diverse molecular architectures through divergent synthetic pathways [20]. The methoxyphenyl group serves as a key recognition element that enables selective functionalization and directs the formation of specific ring systems [20].

XLogP3

Wikipedia

Dates

Explore Compound Types